molecular formula C11H16ClNO3 B7885314 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate

Cat. No.: B7885314
M. Wt: 245.70 g/mol
InChI Key: JIADTTZNFVBJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate typically involves the following steps :

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and ethyl formate.

    Reaction Conditions: The reaction is carried out under nitrogen protection at 60°C for 24 hours to form N-(3,4-dimethoxyphenethyl)formamide.

    Purification: The crude product is then purified by recrystallization using isopropanol and activated carbon to obtain the final product.

Industrial Production Methods

In industrial settings, the production process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate involves its interaction with specific molecular targets and pathways. In the synthesis of tetrabenazine, the compound undergoes enzymatic transformations to produce active metabolites that inhibit vesicular monoamine transporter 2 (VMAT2), reducing the release of neurotransmitters like dopamine .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxyisoquinoline
  • 3,4-Dimethoxyphenethylamine

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate is unique due to its specific structural features and reactivity. Its methoxy groups and dihydroisoquinoline core make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry .

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH.H2O/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;/h5-7H,3-4H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADTTZNFVBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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